molecular formula C13H15NO B11896014 1,7-Diethyl-1H-indole-3-carbaldehyde

1,7-Diethyl-1H-indole-3-carbaldehyde

Cat. No.: B11896014
M. Wt: 201.26 g/mol
InChI Key: LQUBFUVEZYNWMT-UHFFFAOYSA-N
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Description

1,7-Diethyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diethyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include a suitable diethyl-substituted phenylhydrazine and an appropriate aldehyde.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,7-Diethyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 1,7-Diethyl-1H-indole-3-carboxylic acid.

    Reduction: Formation of 1,7-Diethyl-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1,7-Diethyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,7-Diethyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing cellular signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, which plays a role in regulating immune responses and detoxification processes.

Comparison with Similar Compounds

1,7-Diethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1,7-Dimethyl-1H-indole-3-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    1H-Indole-3-carbaldehyde: Lacks the diethyl substitution, making it less hydrophobic.

    1,7-Diethyl-1H-indole-3-carboxylic acid: An oxidized form of the compound with a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1,7-diethylindole-3-carbaldehyde

InChI

InChI=1S/C13H15NO/c1-3-10-6-5-7-12-11(9-15)8-14(4-2)13(10)12/h5-9H,3-4H2,1-2H3

InChI Key

LQUBFUVEZYNWMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC)C=O

Origin of Product

United States

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